2-(3,4-Dimethoxyphenyl)-5-methoxy-1,3,4-oxadiazole
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Overview
Description
2-(3,4-Dimethoxyphenyl)-5-methoxy-1,3,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two methoxy groups attached to the phenyl ring and an additional methoxy group on the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-5-methoxy-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,4-dimethoxybenzohydrazide with methoxyacetic acid under acidic conditions to form the desired oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-5-methoxy-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe) for electrophilic substitution; nucleophiles (e.g., amines) in polar solvents for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-methoxy-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
2-(3,4-Dimethoxyphenyl)-5-methoxy-1,3,4-oxadiazole can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole: A potent antitumor agent with a similar substitution pattern.
3,4-Dimethoxyphenylacetic acid: A compound used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its oxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Biological Activity
2-(3,4-Dimethoxyphenyl)-5-methoxy-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C12H13N3O4
- Molecular Weight : 253.25 g/mol
- IUPAC Name : this compound
Property | Value |
---|---|
Molecular Formula | C12H13N3O4 |
Molecular Weight | 253.25 g/mol |
LogP | 2.39 |
PSA (Polar Surface Area) | 48.15 Ų |
Anticancer Activity
Numerous studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways. For example, derivatives have been reported to inhibit EGFR-TK (epidermal growth factor receptor tyrosine kinase), which is crucial in many cancers.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several oxadiazole derivatives on human cancer cell lines such as HePG-2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). The results indicated that certain compounds exhibited IC50 values as low as 5.55 µM against HCT-116 cells, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The antimicrobial potential of this compound has also been investigated. Studies show that oxadiazole derivatives possess significant antibacterial and antifungal activities.
Table 2: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 1.56 µg/mL |
Escherichia coli | 0.78 µg/mL |
Candida albicans | 52 µg/mL |
Bacillus subtilis | 64 µg/mL |
In a comparative study against standard antibiotics like amoxicillin and gentamicin, certain oxadiazoles demonstrated superior efficacy against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Activity
Research indicates that oxadiazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests their potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for the development of new therapeutic agents. Modifications in the oxadiazole ring or substituents on the phenyl groups can significantly influence potency and selectivity.
Key Findings
- Electron-donating groups like methoxy enhance anticancer activity.
- The position of substituents on the phenyl ring affects binding affinity to target proteins involved in cancer progression.
Properties
CAS No. |
918476-24-1 |
---|---|
Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methoxy-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H12N2O4/c1-14-8-5-4-7(6-9(8)15-2)10-12-13-11(16-3)17-10/h4-6H,1-3H3 |
InChI Key |
AVTUDXYAZWUCEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)OC)OC |
Origin of Product |
United States |
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